

Technical Guide: 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-4-(methylsulfonyl)benzaldehyde
Cat. No.:	B581409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

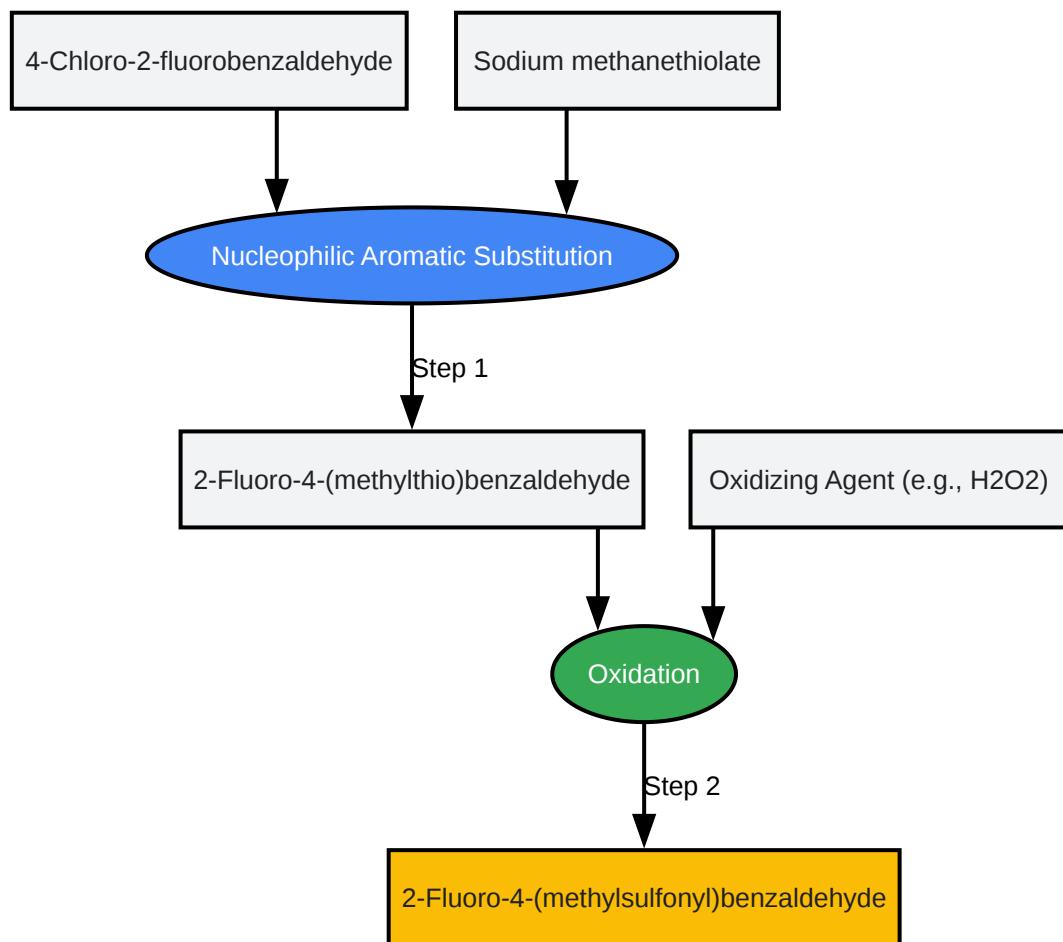
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated aromatic aldehyde containing a sulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the sulfonyl moiety. The high electronegativity of fluorine can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological activity and pharmacokinetic profile. The methylsulfonyl group can act as a hydrogen bond acceptor and influence the solubility and crystal packing of the compound. This technical guide provides a summary of the available information on **2-Fluoro-4-(methylsulfonyl)benzaldehyde**, including its chemical structure, properties, a proposed synthetic route, and a discussion of its potential applications in research and development.

Chemical Structure and Properties

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the chemical structure of **2-Fluoro-4-(methylsulfonyl)benzaldehyde**.

SMILES Notation: O=CC1=CC=C(S(=O)(C)=O)C=C1F[1]

Physicochemical Properties


A summary of the key physicochemical properties of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is presented in the table below.

Property	Value	Reference
Molecular Formula	C8H7FO3S	[2]
Molecular Weight	202.2 g/mol	[2]
CAS Number	1197193-11-5	[2]

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** is not readily available in the public domain, a plausible synthetic route can be proposed based on established organic chemistry principles and related procedures for similar compounds. A potential two-step synthesis could start from 4-chloro-2-fluorobenzaldehyde.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Fluoro-4-(methylsulfonyl)benzaldehyde**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde

This step involves a nucleophilic aromatic substitution reaction.

- Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzaldehyde in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Reagent Addition: Add sodium methanethiolate to the solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.

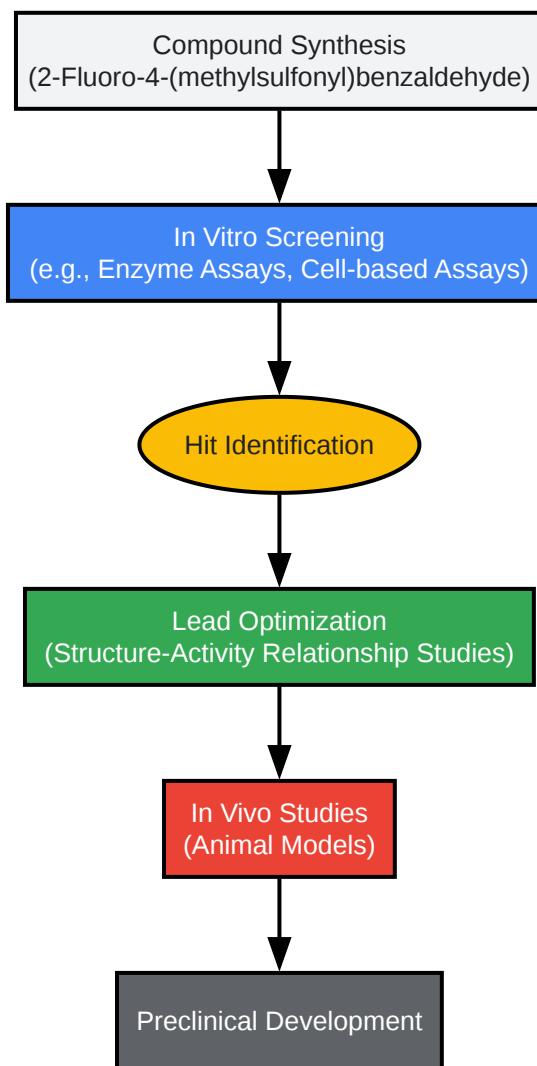
- Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-(methylthio)benzaldehyde.
- Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **2-Fluoro-4-(methylsulfonyl)benzaldehyde**

This step involves the oxidation of the thioether to a sulfone.

- Reaction Setup: Dissolve the 2-fluoro-4-(methylthio)benzaldehyde obtained from the previous step in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
- Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide, slowly to the solution. The reaction may be exothermic and may require cooling to maintain a specific temperature range.
- Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete conversion of the starting material.
- Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into cold water, which should precipitate the solid sulfone. The precipitate is then collected by filtration, washed with water, and dried.
- Purification: The crude **2-Fluoro-4-(methylsulfonyl)benzaldehyde** can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Biological Activity and Applications


As of the current date, there is no specific quantitative data or detailed studies on the biological activity or signaling pathway of **2-Fluoro-4-(methylsulfonyl)benzaldehyde** in the public

domain. However, the structural motifs present in this molecule are found in various biologically active compounds.

The benzaldehyde functional group is a versatile precursor for the synthesis of a wide range of chemical entities, including Schiff bases, chalcones, and other heterocyclic compounds that have shown a broad spectrum of biological activities. Furthermore, the incorporation of a fluorine atom can significantly influence the pharmacological properties of a molecule.

Drug Discovery and Development Workflow

The general workflow for investigating a new chemical entity like **2-Fluoro-4-(methylsulfonyl)benzaldehyde** in a drug discovery context is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery and development.

Given its structure, **2-Fluoro-4-(methylsulfonyl)benzaldehyde** could serve as a valuable building block for creating libraries of novel compounds for screening against various biological targets. Researchers in drug development may find this compound to be a useful starting material for the synthesis of potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1197193-11-5|2-Fluoro-4-(methylsulfonyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-4-(methylsulfonyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581409#2-fluoro-4-methylsulfonyl-benzaldehyde-smiles-notation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com